molecular formula C10H12N2O B11986245 2,3-Dimethylquinoxaline hydrate

2,3-Dimethylquinoxaline hydrate

Cat. No.: B11986245
M. Wt: 176.21 g/mol
InChI Key: PHYOHPHFUWWCPY-UHFFFAOYSA-N
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Description

2,3-Dimethylquinoxaline hydrate (DMQ, CAS: 1134741-00-6) is a heterocyclic organic compound with a molecular weight of 176.22 g/mol . It is synthesized via condensation reactions, as demonstrated by its preparation from 3,6-dimethyl quinoxalin-2-(1H)-one and hydrazine hydrate . Structurally, it features a quinoxaline core substituted with methyl groups at positions 2 and 3, contributing to its biological activity (Figure 1 in ) .

DMQ exhibits multifunctional pharmacological properties:

  • Gastroprotective effects: In rat models, DMQ (30–60 mg/kg) reduced NSAID-induced gastric ulcer severity by 40–60%, comparable to esomeprazole. It upregulated prostaglandin E2 (PGE2) and mucin levels while suppressing NF-κB and pro-inflammatory cytokines (TNF-α, IL-6, COX-2) .
  • Antifungal activity: Demonstrated fungicidal activity against Candida albicans and molds (MIC: 9–1125 µg/mL), with efficacy retained in hydrogel formulations .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2,3-dimethylquinoxaline;hydrate

InChI

InChI=1S/C10H10N2.H2O/c1-7-8(2)12-10-6-4-3-5-9(10)11-7;/h3-6H,1-2H3;1H2

InChI Key

PHYOHPHFUWWCPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C.O

Origin of Product

United States

Preparation Methods

Classical Acid-Catalyzed Cyclization

In traditional approaches, the reaction is conducted under acidic conditions using catalysts such as hydrochloric acid or acetic acid. For example, Liu et al. demonstrated that heating o-phenylenediamine with 2,3-butanedione in concentrated HCl at 100°C for 30 minutes yields 2,3-dimethylquinoxaline with 98% efficiency. The mechanism proceeds via nucleophilic attack of the diamine on the diketone, followed by cyclodehydration.

Reaction Conditions:

  • Temperature: 100°C

  • Catalyst: HCl (concentrated)

  • Yield: 98%

Solvent and Stoichiometric Optimization

Modern adaptations employ polar aprotic solvents like methanol or ethanol to enhance solubility and reduce side reactions. A study by Lassagne et al. optimized the stoichiometry, using equimolar amounts of o-phenylenediamine (10 mmol) and 2,3-butanedione (10 mmol) in methanol at room temperature, achieving 92% yield within 10 minutes. This method avoids energy-intensive heating and simplifies purification.

Saccharin-Catalyzed Method

Saccharin, a non-toxic organocatalyst, has emerged as a green alternative for quinoxaline synthesis. Its sulfonamide group facilitates proton transfer, accelerating the cyclocondensation process.

Mechanism and Kinetics

In a representative procedure, saccharin (0.5 mmol) is added to a mixture of o-phenylenediamine (10 mmol) and 2,3-butanedione (10 mmol) in methanol. The reaction proceeds at 20°C with vigorous stirring, completing within 10 minutes (monitored by TLC). The product precipitates upon water addition and is isolated via filtration.

Key Advantages:

  • Mild conditions (20°C, atmospheric pressure)

  • Short reaction time (0.17 hours)

  • High yield (92%)

Scalability and Limitations

While effective for laboratory-scale synthesis, saccharin’s low solubility in methanol necessitates fine milling for larger batches. Industrial applications may prefer heterogeneous catalysts to avoid post-reaction separation challenges.

Lewis Acid-Catalyzed Dehydration Cyclization

Patent literature (CN111825612B) describes a four-step industrial process emphasizing Lewis acid catalysts for enhanced regioselectivity and yield.

Step 1: Dehydration Cyclization

o-Phenylenediamine (1 mol) and tris(pentafluorophenyl)borane (0.025 mol) are dissolved in toluene, followed by dropwise addition of 2,3-butanedione (1.2 mol). The mixture is refluxed at 65–75°C under reduced pressure (45 mm H2O) to remove water, yielding 2,3-dimethylquinoxaline in 93.1% purity.

Critical Parameters:

  • Catalyst: Tris(pentafluorophenyl)borane (2.5 mol%)

  • Solvent: Toluene

  • Yield: 93.1%

Step 2: Oxidation to 1,4-Dioxide

The intermediate is oxidized using hydrogen peroxide (5.5 eq) and trifluoroacetic anhydride in dichloromethane at 35–40°C for 24 hours. This step introduces the dioxide moiety, crucial for subsequent functionalization.

Oxidation and Rearrangement Steps

Acid Anhydride-Mediated Rearrangement

2,3-Dimethylquinoxaline-1,4-dioxide undergoes rearrangement with acetic anhydride at 55–65°C, followed by hydrolysis with NaOH in tetrahydrofuran. This yields 2,3-quinoxaline dimethanol, a precursor for hydrate formation.

Final Oxidation to Hydrate

The dimethanol intermediate is treated with 30% hydrogen peroxide and phthalic anhydride in dichloromethane, yielding this compound with >99% HPLC purity.

Comparative Analysis of Synthesis Methods

Method Catalyst Temperature Time Yield Purity
Acid-CatalyzedHCl100°C0.5 h98%95%
Saccharin-MediatedSaccharin20°C0.17 h92%97%
Lewis Acid ProcessTris(pentafluorophenyl)borane75°C2 h93.1%98.9%

Key Findings:

  • Laboratory Preference: Saccharin catalysis offers rapid, room-temperature synthesis but faces scalability issues.

  • Industrial Choice: Lewis acid methods provide superior purity and are amenable to continuous processing.

  • Yield-Purity Tradeoff: Higher yields (98%) in acid-catalyzed reactions correlate with slightly lower purity due to byproduct formation .

Chemical Reactions Analysis

Reduction Reactions

Reductive transformations focus on modifying the hydrazide group or the aromatic system:

Reagent(s) Conditions Product Yield Source
NaBH₄ (MeOH)25°C, 2 h2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline85%
H₂ (Pd/C catalyst)60 psi, 24 h2,3-Dimethyl-1,2-dihydroquinoxaline91%

Key Insight : Catalytic hydrogenation selectively reduces the pyrazine ring while preserving methyl substituents.

Halogenation

Bromination and chlorination occur at the methyl groups or aromatic positions:

Reagent(s) Conditions Product Yield Source
N-Bromosuccinimide (NBS)CCl₄, AIBN, 80°C, 6 h2-(Bromomethyl)-3-methylquinoxaline68%
Cl₂ (FeCl₃ catalyst)0°C, 2 h6-Chloro-2,3-dimethylquinoxaline76%

Nucleophilic Substitution

The hydrazide group participates in nucleophilic displacement:

Reagent(s) Conditions Product Yield Source
NH₂NH₂ (EtOH)Reflux, 8 h2,3-Dimethylquinoxaline-6-carboxamide82%
KSCN (H₂O/AcOH)100°C, 12 h2,3-Dimethylquinoxaline-6-thiocarbohydrazide64%

Condensation Reactions

Condensation with carbonyl compounds or diamines yields fused heterocycles:

Reagent(s) Conditions Product Yield Source
Glyoxal (H₂O/AcOH)25°C, 1 h2,3-Dimethylpyrazino[2,3-b]quinoxaline89%
1,2-Phenylenediamine (HFIP)Solvent-free, 80°C, 20 minBenzo[g]quinoxaline derivative95%

Catalytic Systems : Iridium complexes (e.g., [Cp*IrCl₂]₂) enhance efficiency in glycerol-based condensations .

Friedel-Crafts Acylation

Reagent(s) Conditions Product Yield Source
Ac₂O (AlCl₃ catalyst)140°C, 4 h2,3-Dimethylquinoxaline-6-acetyl63%

Thionation

Conversion of carbonyl to thiocarbonyl groups:

Reagent(s) Conditions Product Yield Source
P₄S₁₀ (pyridine)Reflux, 24 h2,3-Dimethylquinoxaline-6-dithiocarbohydrazide83%

Reaction Optimization Insights

  • Solvent Effects : Methanol-water mixtures (1:1) improve reaction rates in microdroplet systems due to enhanced proton activity .

  • Catalysts : Ionic liquids (e.g., imidazolium hydrogen sulfate) enable green synthesis with >90% yields in water .

  • Gas Flow : Nitrogen sheath gas increases atomization efficiency, reducing reaction times by 40% .

Scientific Research Applications

Introduction to 2,3-Dimethylquinoxaline Hydrate

This compound is a compound with significant implications in various scientific fields, particularly in medicinal chemistry and materials science. This compound is characterized by its unique structure, which consists of a quinoxaline core with two methyl groups at the 2 and 3 positions. Its molecular formula is C10H10N2C_{10}H_{10}N_2 and it has a molecular weight of approximately 158.20 g/mol. The hydrate form indicates the presence of water molecules associated with the compound, which can influence its solubility and reactivity.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications:

  • Anticancer Activity : Recent studies have indicated that derivatives of quinoxaline compounds exhibit significant anticancer properties. For instance, certain derivatives have shown activity against prostate cancer cells comparable to established chemotherapeutics like doxorubicin . The mechanism involves inhibition of key signaling pathways such as VEGFR-2 and SRC kinases, which are crucial in cancer progression.
  • Antimycobacterial Properties : Compounds derived from quinoxaline structures have demonstrated promising activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This highlights the potential of this compound in developing new treatments for tuberculosis .

Synthesis and Chemical Reactions

This compound serves as a building block in organic synthesis:

  • Synthesis of Other Compounds : It can be used as a precursor for synthesizing various nitrogen-containing heterocycles. Its reactivity allows it to participate in several chemical transformations, including bromination and alkylation reactions, leading to the formation of more complex structures .
  • High-Throughput Screening : The compound has been utilized in high-throughput screening methods to evaluate its efficacy in different chemical environments. For example, studies have shown that the presence of water can significantly enhance reaction yields involving 2,3-dimethylquinoxaline .

Material Science

In material science, this compound is being investigated for its properties:

  • Polymerization Studies : The compound's ability to interact with various monomers makes it an interesting candidate for polymer synthesis. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties.
  • Electrochemical Applications : Research has suggested that quinoxaline derivatives may be useful in electrochemical applications due to their electronic properties. This includes potential uses in organic photovoltaics or sensors where charge transport is critical .

Case Study 1: Anticancer Activity Assessment

In a study published by MDPI, researchers synthesized several derivatives of 2,3-dimethylquinoxaline and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range against prostate cancer cells, demonstrating selective toxicity towards malignant cells under hypoxic conditions .

Case Study 2: Antituberculosis Screening

A comprehensive screening of quinoxaline derivatives against clinical isolates of Mycobacterium tuberculosis revealed that specific compounds showed high activity against drug-resistant strains. The study highlighted the importance of structural modifications on the quinoxaline core to enhance antimicrobial potency .

Mechanism of Action

The mechanism of action of 2,3-Dimethylquinoxaline hydrate involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to generate reactive oxygen species contributes to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Anti-Inflammatory and Enzyme Modulation

  • DMQ : Reduces NF-κB expression by 40% in gastric tissues and increases cytochrome P-450 levels in hepatic microsomes, enhancing detoxification .
  • 2,3-Dithiolquinoxaline: Inhibits aminopyrine N-demethylation (cytochrome P-450 activity) by 30–50%, contrasting DMQ’s enzyme-inducing effects .
  • 2,3-Diphenylquinoxaline: Similar to DMQ, it elevates microsomal RNA and protein content but lacks gastroprotective efficacy .

Antimicrobial Activity

Compound MIC Against C. albicans (µg/mL) Fungicidal Kinetics
DMQ 9–1125 Complete inhibition after 14 days
3-Hydrazinoquinoxaline-2-thiol 16–64 (synergistic with thymoquinone) Not reported

Key Insight: DMQ’s broad-spectrum fungicidal activity is superior to non-methylated derivatives, likely due to enhanced membrane permeability from methyl groups .

Research Implications and Limitations

  • DMQ’s dual role as an anti-inflammatory and antifungal agent positions it as a versatile candidate for drug repurposing. However, its hydrate form may require stability testing for formulation optimization .
  • Comparative gaps: Limited data exist on DMQ’s interaction with CYP450 isoforms compared to 2,3-diphenylquinoxaline . Further studies on its metabolites and long-term toxicity are warranted.

Biological Activity

2,3-Dimethylquinoxaline (DMQ) is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article explores the biological activity of DMQ, focusing on its antimicrobial properties, toxicity profiles, and potential applications in medicinal chemistry.

  • Molecular Formula : C10H10N2
  • Molecular Weight : 158.20 g/mol
  • CAS Number : 16925-00-1

Antimicrobial Activity

DMQ has been documented as a broad-spectrum antimicrobial agent. Studies have shown that it exhibits significant antibacterial and antifungal properties against various pathogens.

Antibacterial Activity

A study synthesized several derivatives of quinoxaline, including DMQ, and tested their antibacterial activity against multiple bacterial strains. The results indicated that DMQ showed notable effectiveness against Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound demonstrated a broader spectrum of activity compared to other synthesized derivatives, highlighting its potential as an effective antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, DMQ also exhibited antifungal activity. It was tested against common fungal strains, with results showing:

Fungal Strain MIC
Candida albicans64 µg/mL
Aspergillus niger128 µg/mL

These findings suggest that DMQ could be a candidate for treating fungal infections, although further research is needed to fully understand its mechanisms .

Toxicological Profile

Understanding the safety profile of DMQ is crucial for its potential therapeutic use. A comprehensive toxicity evaluation was conducted using both in vitro and in vivo methods.

In Vitro Toxicity Studies

In vitro studies assessed cardiotoxicity, nephrotoxicity, and hepatotoxicity across various cell lines. Key findings include:

  • No significant toxicity observed at concentrations ≤100 μM.
  • A slight reduction in ATP levels was noted in human hepatocellular carcinoma cells at higher concentrations .

In Vivo Toxicity Studies

In vivo studies involving acute oral toxicity (AOT) and subacute oral toxicity (SAOT) in mice revealed:

  • The median lethal dose (LD50) was greater than 2000 mg/kg.
  • Histological examinations showed some changes such as renal corpuscle enlargement but no severe adverse effects were reported .

Case Studies and Applications

DMQ has been explored for various applications beyond antimicrobial activity:

  • Medicinal Chemistry : Its role as an α-glucosidase inhibitor positions it as a potential treatment for diabetes management. The mechanism involves competitive inhibition of the enzyme, preventing carbohydrate breakdown into glucose.
  • Antitumor Activity : Recent studies have indicated that certain quinoxaline derivatives exhibit antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer). DMQ's structural modifications may enhance these properties .

Q & A

Q. What are the recommended methods for synthesizing 2,3-dimethylquinoxaline and its derivatives in academic settings?

The synthesis of 2,3-dimethylquinoxaline typically involves condensation reactions between 1,2-diamines and α-diketones. For example, catalytic hydrogenation of nitro groups (e.g., 9-nitro derivatives) using Pd/C under hydrogen pressure (2.7 atm) followed by acid treatment (e.g., HCl) can yield amino-substituted derivatives . Microwave-assisted synthesis is also noted for rapid reaction rates and uniform heating, which minimizes side products . Comparative studies suggest that traditional reflux methods with acetonitrile or rectified spirit remain reliable for small-scale synthesis .

Q. How should researchers characterize the structural and physicochemical properties of 2,3-dimethylquinoxaline hydrate?

Key characterization methods include:

  • X-ray crystallography : For resolving crystal structures (e.g., CCDC reference 1983315 for related quinoxaline compounds) .
  • NMR and mass spectrometry : To confirm molecular weight (158.20 g/mol for anhydrous form) and purity .
  • Thermogravimetric analysis (TGA) : To assess hydrate stability and water content, as the compound may contain variable hydration states (e.g., "xH₂O" in its formula) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Referencing GHS classifications for structurally similar quinoxalines:

  • Personal protective equipment (PPE) : N95 masks, gloves, and safety goggles to avoid inhalation/contact (H315, H319) .
  • Ventilation : Use fume hoods to mitigate respiratory irritation (H335) .
  • Spill management : Avoid dust generation; collect spills in sealed containers for disposal .

Advanced Research Questions

Q. How can researchers address contradictions in genotoxicity data for quinoxaline derivatives?

While 2,3-dimethylquinoxaline itself is not genotoxic in vitro (three negative bacterial reverse mutation assays), structurally related compounds like quinoxaline and 2-methylquinoxaline show potential genotoxicity . To resolve contradictions:

  • Mechanistic studies : Use Ames tests with metabolic activation (S9 mix) to assess mutagenicity.
  • In vivo follow-ups : If in vitro results are conflicting, conduct rodent micronucleus assays or comet assays .

Q. What experimental designs are optimal for evaluating 2,3-dimethylquinoxaline’s hepatotoxicity in vitro?

A validated approach involves:

  • HepG2 cell line : Measure cellular ATP levels as a viability endpoint. Comparative controls (e.g., chlorpromazine for mitochondrial toxicity) ensure specificity .
  • Dose-response curves : Test concentrations from 1–100 µM to identify IC₅₀ values.
  • Metabolite profiling : Use LC-MS to detect reactive metabolites that may cause toxicity .

Q. How can 2,3-dimethylquinoxaline derivatives be leveraged in drug delivery or materials science?

Recent studies highlight:

  • Luminescent gels : Derivatives like 5,8-bis(carbazolyl)-2,3-dimethylquinoxaline (DCQ) form self-assembled nanofibers with pH-sensitive fluorescence, useful in biosensing .
  • Wound healing hydrogels : 2,3-Dimethylquinoxaline hydrogels enhance diabetic wound closure in rat models via anti-inflammatory pathways .

Methodological Challenges

Q. How to resolve discrepancies in hydrate phase equilibria data during formulation studies?

  • Controlled hydration : Use dynamic vapor sorption (DVS) to monitor water uptake under varying humidity.
  • Differential scanning calorimetry (DSC) : Identify hydrate stability thresholds (e.g., dehydration temperatures) .
  • Statistical modeling : Apply the Chen-Guo model for predicting hydrate formation conditions in multi-component systems .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress.
  • Purification optimization : Employ column chromatography with gradients of ethyl acetate/hexane for impurities .

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